3-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid
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Overview
Description
3-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid is a chemical compound registered in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 3-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid involves several steps, including specific reaction conditions and reagents. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve multi-step organic synthesis, purification, and characterization processes.
Chemical Reactions Analysis
3-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in biochemical assays and as a tool for studying biological processes.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its chemical structure and the biological system in which it is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
3-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
CID 2632: Known for its antibacterial properties.
CID 6540461: Used in various biochemical assays.
CID 5362065: Investigated for its potential therapeutic effects.
CID 5479530: Used as a reagent in chemical synthesis.
Each of these compounds has unique properties that make them valuable in different scientific and industrial applications.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it a valuable tool for scientific research and industrial processes. Ongoing research continues to uncover new uses and mechanisms of action for this compound, highlighting its importance in various fields.
Properties
IUPAC Name |
3-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-5-6(2)10-9(11-8(5)14)15-4-3-7(12)13/h3-4H2,1-2H3,(H,12,13)(H,10,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHISWFWTGXKZSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=NC1=O)SCCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=NC1=O)SCCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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